Cas no 1019-90-5 (5-chloro-2-phenyl-1,3-benzoxazole)

5-chloro-2-phenyl-1,3-benzoxazole structure
1019-90-5 structure
Product Name:5-chloro-2-phenyl-1,3-benzoxazole
Numero CAS:1019-90-5
MF:C13H8ClNO
MW:229.661722183228
CID:1131180
PubChem ID:773072
Update Time:2025-04-20

5-chloro-2-phenyl-1,3-benzoxazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-chloro-2-phenyl-1,3-benzoxazole
    • 5-Chloro-2-phenyl-benzooxazole
    • 5-chloro-2-phenylbenzo[d]oxazole
    • AC1LGKVO
    • MLS000110738
    • STK299621
    • BAS 02982377
    • CTK0G7871
    • Benzoxazole, 5-chloro-2-phenyl-
    • 5-chloro-2-phenylbenzoxazole
    • 2-phenyl-5-chlorobenzoxazole
    • 6-chloro-benzoxazole
    • SureCN2141073
    • 2-phenyl-5-chloro-benzoxazole
    • 5-Chloro-2-phenyl-benzooxazole; 5-chloro-2-phenylbenzo[d]oxazole; AC1LGKVO; MLS000110738; STK299621; BAS 02982377; CTK0G7871; Benzoxazole, 5-chloro-2-phenyl-; 5-chloro-2-phenylbenzoxazole; 2-phenyl-5-chlorobenzoxazole; 6-chloro-benzoxazole; SureCN2141073; 2-phenyl-5-chloro-benzoxazole; 5-chloro-2-phenyl-benzooxazole;
    • cid_773072
    • 1019-90-5
    • BDBM76375
    • SR-01000575230-1
    • SCHEMBL2141073
    • SR-01000575230
    • AKOS000644899
    • HS-6296
    • EU-0029283
    • DTXSID80354417
    • 5-chloranyl-2-phenyl-1,3-benzoxazole
    • SMR000106667
    • CHEMBL1319768
    • HMS1689N11
    • HMS2355E19
    • Inchi: 1S/C13H8ClNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
    • Chiave InChI: UVIBAJPAVLHXIC-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC2=C(C=1)N=C(C1C=CC=CC=1)O2

Proprietà calcolate

  • Massa esatta: 229.02954
  • Massa monoisotopica: 229.0294416g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 242
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • PSA: 26.03
  • LogP: 4.14820
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd